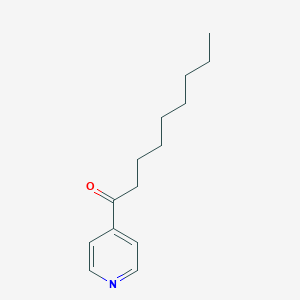
1-(Pyridin-4-yl)nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)nonan-1-one, also known as P4N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of pyridine and has a unique chemical structure that makes it a promising candidate for various research studies. In
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)nonan-1-one has shown potential applications in various fields of scientific research, such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-(Pyridin-4-yl)nonan-1-one has been studied for its antitumor and antiproliferative activities against various cancer cell lines. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. In biochemistry, 1-(Pyridin-4-yl)nonan-1-one has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In material science, 1-(Pyridin-4-yl)nonan-1-one has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)nonan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(Pyridin-4-yl)nonan-1-one has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of histone deacetylases and activating the p53 pathway. In Alzheimer's disease, 1-(Pyridin-4-yl)nonan-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognition.
Biochemische Und Physiologische Effekte
1-(Pyridin-4-yl)nonan-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(Pyridin-4-yl)nonan-1-one can induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. It has also been shown to increase the production of reactive oxygen species and activate the NF-κB pathway, which is involved in inflammation and immune response. In animal studies, 1-(Pyridin-4-yl)nonan-1-one has been shown to have neuroprotective effects and improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Pyridin-4-yl)nonan-1-one has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized using simple and inexpensive reagents. However, 1-(Pyridin-4-yl)nonan-1-one also has some limitations, such as its low water solubility, which can limit its use in aqueous environments. It can also be toxic at high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-(Pyridin-4-yl)nonan-1-one, such as the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as catalysis and sensing. In medicinal chemistry, 1-(Pyridin-4-yl)nonan-1-one can be further optimized for its antitumor and neuroprotective activities by modifying its chemical structure and exploring its interactions with target proteins. In material science, 1-(Pyridin-4-yl)nonan-1-one can be used as a building block for the synthesis of functional materials with specific properties, such as porosity and selectivity. Overall, 1-(Pyridin-4-yl)nonan-1-one is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(Pyridin-4-yl)nonan-1-one involves the reaction of 4-pyridinecarboxaldehyde and nonanoyl chloride in the presence of a catalyst. This reaction results in the formation of 1-(Pyridin-4-yl)nonan-1-one as a yellowish oil, which can be purified using various techniques, such as column chromatography and recrystallization. The purity and yield of 1-(Pyridin-4-yl)nonan-1-one can be optimized by adjusting the reaction conditions, such as temperature, concentration, and reaction time.
Eigenschaften
CAS-Nummer |
146690-00-8 |
|---|---|
Produktname |
1-(Pyridin-4-yl)nonan-1-one |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-pyridin-4-ylnonan-1-one |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-8-14(16)13-9-11-15-12-10-13/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
BYKOCMLOXFYMFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=NC=C1 |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC=NC=C1 |
Synonyme |
4-Nonanoylpyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



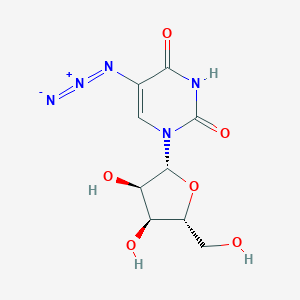
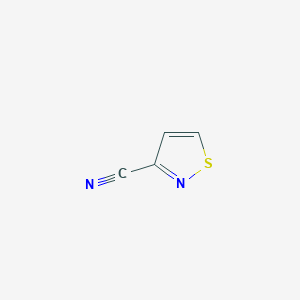
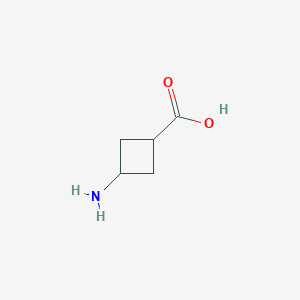
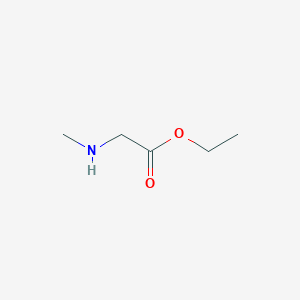

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
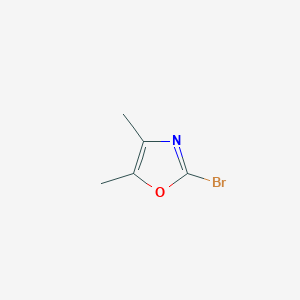
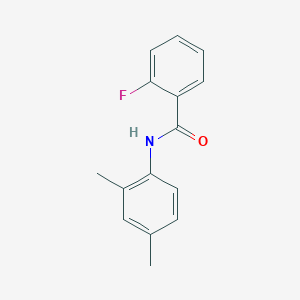

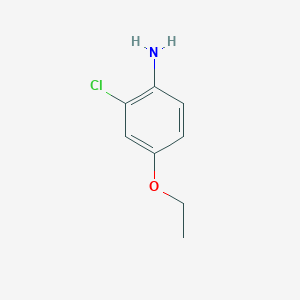
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
